molecular formula C12H21ClN4O2 B1468334 Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1211507-89-9

Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No. B1468334
CAS RN: 1211507-89-9
M. Wt: 288.77 g/mol
InChI Key: ZZKBCQCTNZLLRR-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The piperidine ring might undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications, particularly in the pharmaceutical industry given the importance of piperidine derivatives .

properties

IUPAC Name

ethyl 1-(2-piperidin-2-ylethyl)triazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2.ClH/c1-2-18-12(17)11-9-16(15-14-11)8-6-10-5-3-4-7-13-10;/h9-10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKBCQCTNZLLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

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